molecular formula C8H9BO4 B1363405 5-Methoxy-2-formylphenylboronic acid CAS No. 40138-18-9

5-Methoxy-2-formylphenylboronic acid

Cat. No. B1363405
CAS RN: 40138-18-9
M. Wt: 179.97 g/mol
InChI Key: YISYHZMNRATPRA-UHFFFAOYSA-N
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Description

5-Methoxy-2-formylphenylboronic acid is a non-peptide compound that is an intermediate in the synthesis of thrombopoietin . It is also a reagent used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-formylphenylboronic acid is C8H9BO4 . The molecular weight is 179.97 .


Chemical Reactions Analysis

5-Methoxy-2-formylphenylboronic acid is used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . It is also used in the protodeboronation of pinacol boronic esters .

Scientific Research Applications

Antimicrobial Activity

5-Methoxy-2-formylphenylboronic acid has been studied for its antimicrobial properties. It shows moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . The presence of an electron-withdrawing substituent in the compound increases its acidity, which may contribute to its antimicrobial efficacy .

Suzuki Reaction

In organic chemistry, this compound is utilized in the Suzuki reaction, which is a cross-coupling method used to synthesize carbon-carbon bonds . This reaction is pivotal in the creation of complex organic compounds, including pharmaceuticals and polymers.

Drug Synthesis

The compound is a reagent in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation . Laetevirenol A is a compound with potential therapeutic applications, and the synthesis route involving 5-Methoxy-2-formylphenylboronic acid is crucial for its production.

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids, including 5-Methoxy-2-formylphenylboronic acid, are explored for their application in BNCT . BNCT is a binary cancer treatment that targets tumors at the cellular level using boron-containing compounds.

Positron Emission Tomography (PET)

This compound has potential use in PET imaging as part of the diagnostic process in medical applications . PET imaging is a type of nuclear medicine procedure that visualizes metabolic processes in the body.

Sensors and Receptors

Due to its chemical structure, 5-Methoxy-2-formylphenylboronic acid can be used to develop sensors and receptors . These can be applied in various fields, including environmental monitoring and biochemical assays.

Polymers

The boronic acid moiety of the compound allows it to be used in the functionalization of polymers . This can enhance the properties of polymers, making them suitable for specialized applications.

Nanoparticle Functionalization

5-Methoxy-2-formylphenylboronic acid can be employed to functionalize nanoparticles . This functionalization can impart specific properties to the nanoparticles, such as targeting abilities or improved stability, which are beneficial in fields like drug delivery and diagnostics.

Safety And Hazards

5-Methoxy-2-formylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

(2-formyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYHZMNRATPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370256
Record name 5-Methoxy-2-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-formylphenylboronic acid

CAS RN

40138-18-9
Record name 5-Methoxy-2-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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